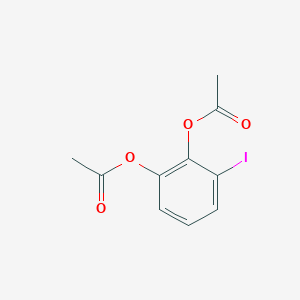

Diacetoxyiodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diacetoxyiodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H9IO4 and its molecular weight is 320.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Reagent for Iodination

Diacetoxyiodobenzene is widely used as a reagent for introducing iodine into aromatic compounds. This process enhances the reactivity of these compounds, facilitating further functionalization. The ability to selectively iodinate substrates makes DIB a valuable tool in organic synthesis.

Regioselective Imidation

Recent studies have demonstrated the effectiveness of DIB in mediating regioselective imidation reactions. For example, it has been employed in the oxidative amination of imidazopyridines using N-fluorobenzenesulfonimide (NFSI), yielding good to excellent results under mild conditions. This methodology allows for the efficient formation of 3-amino-substituted imidazopyridines, showcasing DIB's utility in complex molecule synthesis .

Medicinal Chemistry

Development of Iodinated Pharmaceuticals

DIB plays a crucial role in the synthesis of iodinated compounds used in medical imaging and therapeutic applications. Its ability to facilitate the incorporation of iodine into drug molecules enhances their diagnostic and therapeutic properties, making it essential in medicinal chemistry research .

Material Science

Formulation of Advanced Materials

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. The iodine content contributes to unique properties like increased stability and resistance to degradation, which are vital for various industrial applications .

Environmental Chemistry

Study of Pollutant Degradation

DIB is applied in environmental studies related to the degradation of pollutants. By understanding the behavior of iodine-containing compounds in different environmental contexts, researchers can better assess their impact on ecosystems and develop strategies for pollution mitigation .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound serves as a reagent that aids in the detection and quantification of various substances. Its reactive properties are harnessed in techniques that require precise measurement and analysis of chemical compounds .

Table 1: Summary of DIB Applications

Analyse Des Réactions Chimiques

Key Transformations

DIB has demonstrated significant utility in several key transformations:

-

Cleavage of Carbon-Carbon Bonds : DIB facilitates the cleavage of carbon–carbon bonds when used in conjunction with Lewis acids. This reaction pathway allows for the synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamides, showcasing its versatility as a reagent in organic synthesis .

-

Halogenation Reactions : The combination of DIB with halogen sources (e.g., zinc chloride) leads to the formation of halogenated products. The method is particularly effective for synthesizing dichloro and dibromo derivatives, which are valuable intermediates in pharmaceutical chemistry .

Mechanistic Insights

The mechanism by which DIB operates involves several steps:

-

Formation of Electrophilic Species : In the presence of Lewis acids such as zinc chloride or iron(III) chloride, DIB generates electrophilic iodine species that can attack nucleophilic sites on organic substrates.

-

Carbon–Carbon Bond Cleavage : The electrophilic attack often leads to the cleavage of carbon–carbon bonds in substrates like 3-oxo-N-phenylbutanamides, resulting in the formation of new functional groups.

-

Product Formation : The final products, such as 2,2-dichloro-N-phenylacetamide, are obtained through subsequent reactions involving protonation and rearrangement processes .

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and efficiency in reactions involving DIB:

-

Solvents : Dioxane and dimethylformamide (DMF) have been identified as effective solvents for reactions involving DIB due to their ability to solvate reactants and facilitate reaction mechanisms.

-

Lewis Acids : The use of Lewis acids like zinc chloride significantly enhances the reaction rate and yield. For instance, a typical reaction condition might involve 1.3 equivalents of DIB and 1.5 equivalents of zinc chloride at room temperature over one hour .

Data Table: Reaction Optimization

The following table summarizes key findings from optimization studies involving DIB:

| Entry | Solvent | Lewis Acid | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dioxane | None | 1 | 0 |

| 2 | Dioxane | ZnCl₂ | 1 | 89 |

| 3 | DMF | FeCl₃ | 1 | 75 |

| 4 | Dioxane | ZnCl₂ | 1.5 | 90 |

| 5 | DMF | None | 1 | 0 |

This table illustrates that the presence of Lewis acids is essential for achieving significant yields in reactions utilizing DIB .

Propriétés

Formule moléculaire |

C10H9IO4 |

|---|---|

Poids moléculaire |

320.08 g/mol |

Nom IUPAC |

(2-acetyloxy-3-iodophenyl) acetate |

InChI |

InChI=1S/C10H9IO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 |

Clé InChI |

UFDULEKOJAEIRI-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=C(C(=CC=C1)I)OC(=O)C |

Synonymes |

BAIB compound bis(acetoxy)iodobenzene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.